
Isaconitine;Pikraconitin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
Isaconitine can be synthesized through various chemical reactions involving the precursor aconitine. The synthetic route typically involves the benzoylation of aconitine to produce benzoylaconine (Isaconitine). The reaction conditions often include the use of benzoyl chloride in the presence of a base such as pyridine .
Industrial Production Methods
Industrial production of Isaconitine involves the extraction of aconitine from the roots of Aconitum carmichaeli, followed by its chemical modification. The extraction process includes steps like maceration, filtration, and purification using solvents like ethanol and methanol .
化学反応の分析
Types of Reactions
Isaconitine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions involve reagents such as lithium aluminum hydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Produces oxidized derivatives of Isaconitine.
Reduction: Results in reduced forms of the compound.
Substitution: Leads to substituted derivatives depending on the nucleophile used.
科学的研究の応用
Isaconitine has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its effects on cellular metabolism and signaling pathways.
Medicine: Investigated for its potential therapeutic effects in treating cardiovascular diseases, inflammation, and cancer
Industry: Utilized in the development of pharmaceuticals and as a bioactive compound in traditional medicine.
作用機序
Isaconitine exerts its effects through various molecular targets and pathways:
Cardiovascular Protection: Modulates ion channels and receptors in cardiac cells, leading to improved heart function.
Anti-inflammatory: Inhibits the NF-κB and MAPK signaling pathways, reducing the production of pro-inflammatory cytokines.
類似化合物との比較
Isaconitine is unique compared to other similar compounds due to its specific pharmacological properties and molecular structure. Similar compounds include:
Aconitine: Another alkaloid from Aconitum species, known for its analgesic and anti-inflammatory properties.
Benzoylaconine: A derivative of aconitine with similar cardiovascular protective effects.
Isaconitine stands out due to its broader range of applications and more potent effects in certain therapeutic areas.
特性
分子式 |
C32H45NO10 |
|---|---|
分子量 |
603.7 g/mol |
IUPAC名 |
[(1S,5R,8R,13R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate |
InChI |
InChI=1S/C32H45NO10/c1-6-33-14-29(15-39-2)18(34)12-19(40-3)31-17-13-30(37)26(43-28(36)16-10-8-7-9-11-16)20(17)32(38,25(35)27(30)42-5)21(24(31)33)22(41-4)23(29)31/h7-11,17-27,34-35,37-38H,6,12-15H2,1-5H3/t17?,18?,19?,20?,21?,22?,23?,24?,25?,26?,27?,29-,30+,31-,32+/m0/s1 |
InChIキー |
DHJXZSFKLJCHLH-QJGSWPLISA-N |
異性体SMILES |
CCN1C[C@@]2(C(CC([C@@]34C2C(C(C31)[C@@]5(C6C4C[C@@](C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6OC(=O)C7=CC=CC=C7)(C(C5O)OC)O)O)OC)OC)O)COC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(benzo[d]thiazol-2-yl)-1-(3-ethoxy-4-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B10790352.png)
![N-(1-(3-ethoxy-4-methoxyphenyl)piperidin-4-yl)benzo[d]thiazol-2-amine](/img/structure/B10790360.png)
![2-[(31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790366.png)
![N-(2-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazol-5-yl)cyclobutanecarboxamide](/img/structure/B10790382.png)
![5-Chloro-2-(1-(3-ethoxy-4-fluorobenzyl)piperidin-4-ylamino)benzo[d]oxazole-6-sulfonamide](/img/structure/B10790394.png)
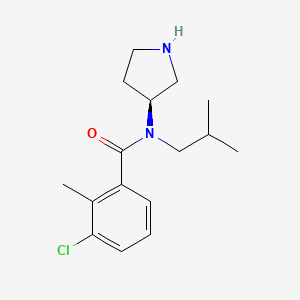
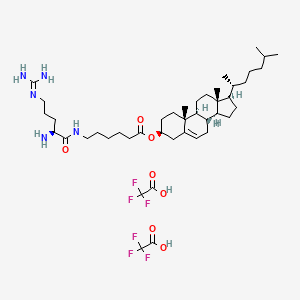
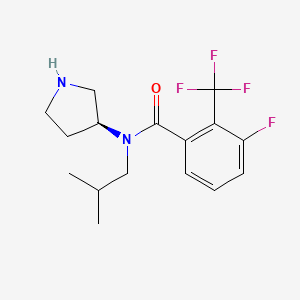
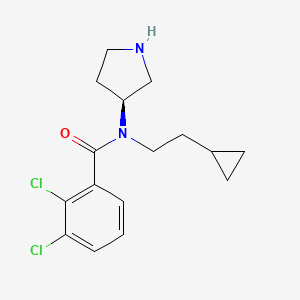

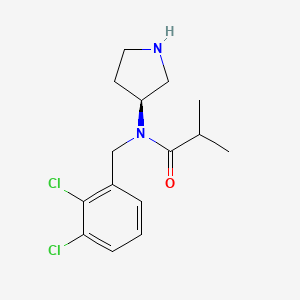

![2-(1-(3-Ethoxy-4-methoxybenzyl)piperidin-4-ylamino)benzo[d]oxazole-5-sulfonamide](/img/structure/B10790441.png)
